(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H29FN4O6S2 and its molecular weight is 564.65. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into molecular conformations. This study by Faizi, Ahmad, and Golenya (2016) highlights the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring, which are crucial for understanding the molecular interactions and stability of similar compounds (Faizi, Ahmad, & Golenya, 2016).
2. Biological Activities
Several studies have investigated the biological activities of compounds similar to (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate:
- Başoğlu et al. (2013) synthesized and screened ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, showing potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
- Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, finding that some displayed better antibacterial activities (Qi, 2014).
- Sanjeevarayappa et al. (2015) conducted a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, finding it to have moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
3. Antioxidant Properties
Malík et al. (2017) explored the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a similar piperazin-1´-yl moiety. They found that one compound with a 4´-fluoro group exhibited significant antioxidant activity (Malík, Stanzel, Csöllei, & Čurillová, 2017).
4. Radiolabeled Antagonists for PET Studies
Lang et al. (1999) synthesized fluorine-18-labeled derivatives of WAY 100635 for positron emission tomography (PET) studies. These derivatives, including compounds with piperazine moieties, were evaluated for their biological properties (Lang et al., 1999).
Properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O6S2/c1-3-35-16-15-30-21-10-7-19(26)17-22(21)37-24(30)27-23(31)18-5-8-20(9-6-18)38(33,34)29-13-11-28(12-14-29)25(32)36-4-2/h5-10,17H,3-4,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHTKLFXPFYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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